Evofolin B
Overview
Description
Evofolin B is a natural phenol compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol . It is isolated from the stem bark of Zanthoxylum ailanthoides and is known for its inhibitory effects on the superoxide anion produced by human neutrophils . This compound is a member of the phenylpropanoid glycosides family and has been studied for its various biological activities .
Mechanism of Action
- Evofolin B is derived from the stem bark of Zanthoxylum ailanthoides .
- While specific targets haven’t been extensively studied, we know that it has an inhibitory effect on the superoxide anion produced by human neutrophils in response to formyl-L-methionine-L-leucine-L-phenylalanine/cytochalasin B (fMLP/CB) .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known to exhibit quinone reductase (QR) inducing activity
Cellular Effects
It is known to have an inhibitory effect on the superoxide anion produced by human neutrophils . This suggests that Evofolin B may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Evofolin B can be synthesized through the isolation from natural sources such as the stem bark of Zanthoxylum ailanthoides . The isolation process involves extraction with solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification from plant sources. The process would likely include solvent extraction, followed by chromatographic separation and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Evofolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Evofolin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: this compound may be used in the development of natural antioxidants for food preservation and cosmetic formulations.
Comparison with Similar Compounds
Evofolin B is compared with other phenylpropanoid glycosides such as stroside A. While both compounds share similar structural features, this compound is unique in its specific inhibitory effects on superoxide anion production . Other similar compounds include:
Stroside A: Known for its anti-inflammatory properties.
Evofolin A: Another phenylpropanoid glycoside with distinct biological activities.
This compound stands out due to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGRGKKZBRZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Evofolin B and where is it found?
A1: this compound is a lignan, a type of natural product found in various plant species. It has been isolated from a variety of plants, including Dysoxylum hainanense [], Paeonia albiflora [], Isatis indigotica [], Combretum alfredii [], Agrimonia pilosa [], Solanum surattense [], Hydnocarpus anthelminthica [, ], Saussurea deltoidea [], Cinnamomum cassia [], Momordica cochinchinensis [], Spatholobus [], Incarvillea arguta [], Vernonanthura tweedieana [], Urtica fissa [], Zanthoxylum ailanthoides [], Caesalpinia bonduc [], and Adina polycephala [].
Q2: What are the reported biological activities of this compound?
A2: this compound has shown inhibitory activity against superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) []. Additionally, it has demonstrated cytotoxic effects against the HepG2 cell line [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H24O6 and its molecular weight is 360.4 g/mol.
Q4: What spectroscopic data is available for the characterization of this compound?
A5: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1D-NMR (1H-NMR, 13C-NMR) and 2D-NMR data have been used to elucidate its structure and confirm its identity in various plant extracts [, , , , , , , , , , , , , , , , , ].
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: Currently, there is limited information available specifically regarding the SAR of this compound. Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity.
Q6: What analytical methods are used to quantify this compound?
A7: this compound has been quantified in plant extracts using techniques like High Performance Liquid Chromatography (HPLC) coupled with various detectors, including Photodiode Array (PDA) detectors [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.